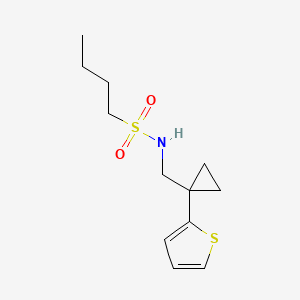

N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide is a sulfonamide derivative featuring a thiophene-substituted cyclopropane core. Its structure combines a rigid cyclopropane ring, a thiophene heterocycle, and a butane sulfonamide group. Sulfonamides are widely explored in medicinal chemistry due to their role as enzyme inhibitors, particularly in targeting proteases or kinases. The cyclopropane moiety may enhance metabolic stability by restricting conformational flexibility, while the thiophene could facilitate π-π interactions in binding pockets.

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopropyl)methyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S2/c1-2-3-9-17(14,15)13-10-12(6-7-12)11-5-4-8-16-11/h4-5,8,13H,2-3,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYNTORDXJQUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide typically involves the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of organosulfur compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. The thiophene ring and cyclopropyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations:

- Rigidity vs. Flexibility : The cyclopropane in the target compound imposes greater conformational rigidity compared to Narlaprevir’s cyclohexane or Telaprevir’s macrocyclic structure. This may improve target selectivity but reduce adaptability to diverse binding pockets.

Pharmacokinetic and Bioactivity Considerations

Hypothetical Advantages :

- Metabolic Stability : Cyclopropane’s strain resistance may reduce oxidative metabolism, extending half-life compared to bulkier alkyl groups in Narlaprevir.

- Solubility : The shorter butane sulfonamide chain (vs. tert-butyl in Narlaprevir) may enhance aqueous solubility, improving bioavailability.

Potential Limitations:

- Target Affinity : The absence of a peptidomimetic backbone (as in Telaprevir or Narlaprevir) might limit protease inhibition efficacy.

Research Findings and Theoretical Implications

While direct studies on this compound are sparse, its design aligns with trends in protease inhibitor optimization:

- Cyclopropane Integration : Demonstrated in HCV NS3/4A protease inhibitors (e.g., Telaprevir), cyclopropane-containing analogs show improved resistance profiles.

- Thiophene Utility : Thiophene rings in kinase inhibitors (e.g., Imatinib derivatives) enhance target engagement via edge-to-face π-interactions.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)butane-1-sulfonamide is a compound of growing interest due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific enzymes. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

1. Chemical Structure and Properties

The compound this compound features a thiophene ring attached to a cyclopropyl group, linked by a butane chain with a sulfonamide functional group. This structural arrangement is significant for its interaction with biological targets.

2.1 Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit notable inhibitory effects on various carbonic anhydrase (CA) isoforms. A study synthesized several sulfonamide derivatives and evaluated their activity against human carbonic anhydrases CA IX and XII, which are implicated in tumor growth and metastasis.

Table 1: Inhibitory Activity of Sulfonamide Derivatives against Human Carbonic Anhydrases

| Compound | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|---|

| 16a | 51.6 | 99.6 | 75.4 |

| 16b | 45.3 | 88.7 | 70.2 |

| 16e | 60.4 | 95.5 | 80.0 |

The results demonstrated that compounds with modifications on the sulfonamide structure had varying degrees of inhibitory activity against these enzymes, with some showing greater selectivity for CA IX over CA II and XII .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For instance, compounds derived from similar structures were tested on various cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that these compounds could reduce cell viability significantly under hypoxic conditions.

Table 2: Cell Viability Reduction in Cancer Cell Lines

| Compound | Cell Line | Viability Reduction (%) at 400 μM |

|---|---|---|

| 16a | HT-29 | 20 |

| 16b | MDA-MB-231 | 25 |

| 16e | MG-63 | 30 |

These findings suggest that the compound may play a role in reversing the acidification of the tumor microenvironment, thereby enhancing its anticancer efficacy .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of cellular pathways involved in cancer progression. The inhibition of CA IX is particularly relevant as it is often overexpressed in tumors, contributing to tumor growth and survival under hypoxic conditions .

4.1 Study on Cyclin-dependent Kinase Inhibition

Another significant aspect of this compound's biological activity includes its potential as an inhibitor of cyclin-dependent kinase (CDK5). A related thiophene derivative was identified as a moderately potent CDK5 inhibitor, indicating that similar compounds could have multifaceted roles in targeting cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.